(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-20-15-6-3-2-5-14(15)19-17(20)13-21-8-10-22(11-9-21)18(23)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQRJSPWWWNEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which can be synthesized via a cyclization reaction involving o-phenylenediamine and formic acid or its derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
The final step involves coupling the benzimidazole-piperazine intermediate with a thiophene derivative, typically through a carbonylation reaction using reagents like acyl chlorides or anhydrides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzimidazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzimidazole or piperazine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several organic synthesis methods, utilizing starting materials that include piperazine derivatives and thiophene-based compounds. The reactions often require careful control of conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity. Techniques like NMR spectroscopy and X-ray crystallography are employed for structural characterization.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and pharmacology:
1. Anticancer Activity
- Similar benzimidazole derivatives have shown significant inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and transcription. This suggests that (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone may possess anticancer properties by interfering with cancer cell proliferation.
- In vitro studies have demonstrated its potential to inhibit various cancer cell lines, indicating its promise as an anticancer agent.
2. Antimicrobial Properties
- Compounds with similar structural motifs have been reported to exhibit antimicrobial activity against various bacterial strains. The inclusion of the thiophene group may enhance the compound's efficacy against pathogens.
3. Neuropharmacological Effects
- The piperazine component is often associated with neuropharmacological activities, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzimidazole derivatives | Significant inhibition of cancer cell lines |
| Antimicrobial | Thiophene derivatives | Effective against E. coli and S. aureus |
| Neuropharmacological | Piperazine derivatives | Potential treatment for anxiety disorders |
Mechanism of Action
The mechanism of action of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with DNA. It binds to DNA grooves and can induce DNA cleavage through peroxide-mediated mechanisms . This interaction disrupts cellular processes, leading to cytotoxic effects, particularly in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
(a) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structure : Replaces the benzimidazole-methyl group with a 4-(trifluoromethyl)phenyl substituent.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling of thiophene-2-carboxylic acid with 1-(4-(trifluoromethyl)phenyl)piperazine .
(b) 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structure : Features a fused benzoimidazo-triazole core instead of a simple benzimidazole.
- Key Differences : The triazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but reduce solubility .
(c) 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (Compound 5a)
- Structure: Substitutes the thiophene-methanone group with an ethanol moiety.
- Key Differences : The hydroxyl group enhances hydrophilicity, favoring aqueous solubility but possibly reducing membrane permeability .
Analogues with Alternative Heterocycles
(a) {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone
- Structure: Replaces benzimidazole with a thieno-pyrazole and substitutes thiophene with a fluorophenyl group.
- The thieno-pyrazole core may confer unique kinase selectivity .
(b) 1-(Furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structure : Uses a furan ring instead of benzimidazole.
- Key Differences : Furan’s lower aromaticity reduces π-stacking capability, which may weaken target binding compared to benzimidazole-containing compounds .
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a piperazine ring, which is further connected to a thiophene group. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole intermediate, followed by coupling with a thiophene derivative. The methods used often emphasize maximizing yield and purity while adhering to green chemistry principles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to the target compound. For instance, derivatives have shown significant activity against various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 1 µg/mL, indicating potent antimicrobial effects .
Anticancer Potential
The compound's structural components suggest potential anticancer activity . Benzimidazole derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can interact with DNA and proteins, potentially disrupting cancer cell functions .
The proposed mechanisms of action for compounds like (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone include:
- Inhibition of Enzymatic Activity : The benzimidazole moiety may inhibit essential enzymes in bacterial and cancer cells.
- DNA Interaction : Compounds can intercalate into DNA, affecting replication and transcription processes.
- Receptor Modulation : The piperazine ring may enhance binding affinity to various biological receptors, influencing cellular responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzimidazole and thiophene components can significantly alter potency and selectivity. For example, introducing electron-withdrawing groups can enhance binding affinity to target sites, while steric factors can influence the overall bioavailability of the compound .
Case Studies
A notable study investigated the antibacterial efficacy of various benzimidazole derivatives against resistant strains of bacteria. The results demonstrated that specific modifications led to improved activity against MRSA, showcasing the potential for developing new antimicrobial agents based on this scaffold .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | < 1 | Antimicrobial |
| Compound B | 3.9–7.8 | Antimicrobial |
| Compound C | 5–10 | Anticancer |
Q & A
Q. Nuclear Magnetic Resonance (NMR) :
- 1H NMR :
- 13C NMR : Carbonyl (C=O) signal at δ 165–170 ppm, with thiophene C-2 carbon at δ 125–130 ppm .
Mass Spectrometry (MS) : - Molecular ion peak [M+H]+ at m/z corresponding to the molecular formula (C20H21N4OS, exact mass: 377.14 g/mol). Fragmentation patterns include loss of the thiophene moiety (–C4H3S, m/z 294) and piperazine cleavage .
Advanced: How can synthetic yield be optimized during scale-up, particularly for the piperazine-thiophene acylation step?
Q. Methodological strategies :
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of thiophene-2-carbonyl chloride to drive the acylation reaction to completion .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted piperazine intermediates.
- Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP) as an acylation catalyst, reducing reaction time by 30–40% .
- In-situ monitoring : Use TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water) to track reaction progress .
Advanced: How can structural modifications enhance the compound’s biological activity while maintaining metabolic stability?
Q. Targeted modifications :
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., –NO2 at the 5-position) to modulate π-π stacking with biological targets .
- Piperazine replacement : Substitute piperazine with a morpholine ring to improve water solubility and reduce hepatic clearance .
- Thiophene bioisosteres : Replace thiophene with furan or pyridine to alter binding affinity. For example, furan derivatives show improved selectivity for kinase targets .
Validation : - In vitro assays : Test modified compounds against target enzymes (e.g., histamine receptors) using radioligand binding assays (IC50 determination) .
- Metabolic stability : Use liver microsome models (human/rat) to assess half-life (t1/2) and cytochrome P450 inhibition .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Q. Analytical framework :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay buffers (e.g., HEPES pH 7.4) to minimize variability .
- Control compounds : Include positive controls (e.g., known H1/H4 receptor antagonists) to validate experimental conditions .
- Data normalization : Express activity as % inhibition relative to baseline (solvent control) and use statistical tools (e.g., ANOVA) to assess significance .
Case example : Discrepancies in IC50 values for H4 receptor binding may arise from differences in membrane preparation methods. Homogenization at 4°C vs. room temperature can alter receptor conformation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Q. Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to histamine H4 receptors (PDB ID: 5RQE). Key interactions include hydrogen bonding with Glu5.46 and hydrophobic contacts with Phe6.52 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values against related targets .
Advanced: How can researchers design experiments to evaluate off-target effects in kinase inhibition studies?
Q. Methodology :
- Kinase profiling : Use a panel of 50+ kinases (e.g., KinomeScan) at 1 µM compound concentration. Prioritize kinases with >50% inhibition for dose-response analysis .
- Counter-screening : Test against structurally unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
- Cellular cytotoxicity : Perform MTT assays on HEK293 and HepG2 cells at 10–100 µM to assess viability loss unrelated to target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
